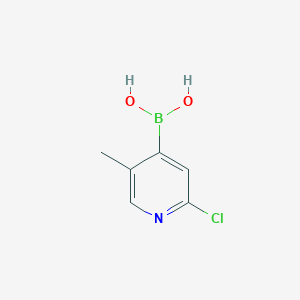

2-Chloro-5-methylpyridine-4-boronic acid

Description

Properties

IUPAC Name |

(2-chloro-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZKLISKPQAJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 2-Chloro-5-methylpyridine-4-boronic acid in Organic Solvents

[1][2][3]

Executive Summary

2-Chloro-5-methylpyridine-4-boronic acid is a functionalized heterocyclic building block characterized by competing solubility behaviors.[1][2][3] Unlike simple aryl boronic acids, its solubility is governed by the interplay between the electron-deficient pyridine ring , the lipophilic methyl/chloro substituents , and the hydrogen-bonding boronic acid moiety .[1][2]

Crucially, this compound exists in a dynamic equilibrium with its dehydrated trimer (boroxine).[2][3] Understanding this equilibrium is the key to reproducible solubility, as "insolubility" is often a misdiagnosis of boroxine formation or suboptimal solvent polarity.[2][3]

Physicochemical Profile & Solubility Mechanism[4]

To predict and manipulate solubility, one must understand the molecular drivers:

| Feature | Chemical Effect | Solubility Implication |

| 2-Chloro Substituent | Strong electron-withdrawing (-I) effect.[1][2][3] | Drastically reduces the basicity of the pyridine nitrogen, preventing zwitterion formation at neutral pH.[3] Increases solubility in organics (e.g., EtOAc, THF) compared to non-halogenated pyridine boronic acids.[3] |

| 5-Methyl Group | Lipophilic contribution.[1][3] | Enhances solubility in non-polar aprotic solvents (DCM, Toluene) relative to the methoxy analog.[2][3] |

| Boronic Acid Group | Hydrogen bond donor/acceptor.[3][4][5] | Drives dimerization and trimerization (boroxine).[3] High affinity for polar protic solvents (MeOH) and high-dielectric aprotic solvents (DMSO).[1][3] |

The Boroxine Equilibrium

In solid state and non-protic solvents, the acid dehydrates to form a six-membered boroxine ring.[1][2][3][6] This anhydride is generally more soluble in non-polar solvents (like chloroform) but less reactive in coupling reactions until hydrolyzed.[2][3]

Figure 1: The dynamic equilibrium between the monomeric boronic acid and its boroxine anhydride.[2] Solubility protocols must account for water content to shift this equilibrium.[3]

Solubility Landscape

The following data categorizes solvent suitability based on experimental trends for 2-halopyridine-4-boronic acids.

Tier 1: High Solubility (Primary Solvents)

Recommended for stock solutions (0.5 – 1.0 M).[2][3]

-

DMSO (Dimethyl sulfoxide): The gold standard.[3] Disrupts hydrogen bonding networks effectively.[1][3]

-

DMF (Dimethylformamide): Excellent solubility; often used for high-temperature couplings.[1][2][3]

-

DMAc (Dimethylacetamide): Similar profile to DMF, often used in process chemistry to avoid sulfur contamination from DMSO.[2][3]

Tier 2: Moderate Solubility (Reaction Solvents)

Recommended for active reactions (0.1 – 0.5 M).[2][3] Heating may be required.[1][2]

-

Methanol / Ethanol: Good solubility due to H-bonding.[1][3] Note: Can form boronic esters (solvolysis) upon prolonged storage, which is usually reversible in aqueous workups.[2][3]

-

THF (Tetrahydrofuran): Moderate solubility.[3] Often improved by adding a small percentage of water or base.[3]

-

1,4-Dioxane: Excellent for Suzuki couplings when mixed with water.[1][2][3]

Tier 3: Low / Conditional Solubility

Requires cosolvents or specific conditions.[1][3]

-

DCM / Chloroform: The boroxine form is soluble here, but the free acid is sparingly soluble.[2][3]

-

Toluene: Poor solubility unless heated or if the compound is fully dehydrated to the boroxine.[3]

Solubility Data Summary

| Solvent Class | Representative Solvents | Solubility Rating | Primary Utility |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Stock solutions, library synthesis.[1][2] |

| Polar Protic | Methanol, Ethanol, iPrOH | Good (20-50 mg/mL) | Recrystallization, LCMS prep.[3] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate (10-30 mg/mL) | Cross-coupling reaction media.[1] |

| Chlorinated | DCM, Chloroform | Poor (<5 mg/mL) | Workup/Extraction (unless boroxine).[2][3] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Precipitation/Anti-solvent.[2][3] |

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (DMSO)

Use this for biological assays or high-throughput screening to prevent precipitation.[1][2]

-

Weighing: Weigh the target mass of 2-Chloro-5-methylpyridine-4-boronic acid.

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

-

Sonication: Sonicate at ambient temperature for 5–10 minutes. The solution should be clear and slightly yellow.[3]

-

Storage: Store at -20°C under nitrogen. DMSO is hygroscopic; absorbed water will slowly hydrolyze any boroxine present back to the acid (beneficial) but may degrade the compound over months (protodeboronation).[2][3]

Protocol B: Dissolution for Suzuki-Miyaura Coupling

Optimized for biphasic reaction conditions.[1][3]

-

Solvent System: Select a 4:1 mixture of 1,4-Dioxane : Water .[1][2][3] The water is critical to hydrolyze the boroxine anhydride into the reactive monomeric acid.[3]

-

Base Addition: Add the inorganic base (e.g.,

or -

Mixing: Stir the slurry. The boronic acid will dissolve as it converts to the boronate species (

) in the alkaline aqueous phase.[1][2][3] -

Catalyst: Add the Pd catalyst only after the boronic acid is fully dispersed/dissolved to ensure efficient transmetallation.[3]

Stability & Troubleshooting (Protodeboronation)

Pyridine boronic acids are prone to protodeboronation (loss of the boron group), yielding the parent pyridine (2-chloro-5-methylpyridine).[1][2]

References

-

Indofine Chemical Company. Pyridine-4-boronic acid MSDS & Solubility Data. Retrieved from

-

National Institutes of Health (PMC). Thermodynamics of Boroxine Formation from Boronic Acid Monomers. Available at

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available at

-

Sigma-Aldrich. 2-Chloro-3-methylpyridine-5-boronic acid Product Specification. Retrieved from [1][7]

-

University of Edinburgh. The Boroxine–Boronic Acid Equilibrium. Available at [3]

Sources

- 1. (2-Chloro-5-methoxypyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. combi-blocks.com [combi-blocks.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. echemi.com [echemi.com]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Topic: Price and Bulk Availability of 2-Chloro-5-methylpyridine-4-boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: An extensive market analysis reveals that 2-Chloro-5-methylpyridine-4-boronic acid is not a readily available, off-the-shelf chemical reagent. Its specific isomeric pattern renders it a niche, likely custom-synthesis-only compound. This guide, therefore, provides a comprehensive overview of the strategic importance of substituted pyridine boronic acids in drug discovery, a detailed market analysis of commercially available isomers to establish realistic price and availability benchmarks, and a technical roadmap for its potential synthesis and application. For researchers and drug development professionals, this document serves as a practical guide to navigating the acquisition and use of this and other rare chemical building blocks.

The Strategic Landscape of Substituted Pyridine Boronic Acids

The Indispensable Role of Boronic Acids in Modern Medicinal Chemistry

Boronic acids and their derivatives are foundational pillars of modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction is prized within the pharmaceutical industry for its operational simplicity, broad functional group tolerance, and high yields.[] The increasing demand for novel therapeutics, particularly in oncology and infectious diseases, has driven significant growth in the boronic acid market, as these reagents are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6]

The Pyridine Scaffold: A "Privileged" Structure in Drug Design

The pyridine ring is a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of successful drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component for optimizing a drug candidate's potency and pharmacokinetic profile.[7] Consequently, the global market for pyridine and its derivatives is robust, with significant demand from both the pharmaceutical and agrochemical sectors.[8][9] The combination of a pyridine core with a reactive boronic acid handle creates a highly valuable building block for medicinal chemists.

Spotlight on 2-Chloro-5-methylpyridine-4-boronic acid: Structural & Synthetic Context

The target compound, 2-Chloro-5-methylpyridine-4-boronic acid, possesses a unique substitution pattern. The chlorine atom at the 2-position is not merely a structural component; it serves as a crucial electronic modulator and a potential secondary reaction handle. Research has shown that a 2-chloro substituent can be essential for successful Suzuki-Miyaura couplings where the parent pyridine boronic acid might fail, likely by reducing the Lewis basicity of the pyridine nitrogen and preventing catalyst inhibition.[2][7] The methyl group at the 5-position and the boronic acid at the 4-position complete a trifecta of functionalities that offer specific vectors for molecular elaboration in drug design.

Market Analysis: A Tale of Isomeric Scarcity

Isomeric Specificity: The Deciding Factor in Commercial Viability

In the world of fine chemicals, the specific placement of functional groups (isomerism) is paramount. The synthetic pathway to one isomer may be straightforward and high-yielding, while the pathway to another can be complex, low-yielding, and economically unviable for mass production. This is the primary reason for the observed market disparity: while the general class of "chloromethylpyridine boronic acids" exists, the specific 4-boronic acid isomer is not a catalog item. In contrast, isomers like 2-Chloro-4-methylpyridine-5-boronic acid (CAS 913836-08-5) and 2-Chloro-5-methylpyridine-3-boronic acid (CAS 913835-86-6) are commercially available, indicating more established synthetic routes.[10][11]

Price and Availability Benchmarking with Commercial Analogs

To provide a realistic financial and logistical framework for researchers, the following table summarizes the market data for closely related, commercially available isomers. These figures serve as a likely baseline for what one might expect to pay for a custom synthesis of the target compound on a research scale.

| Compound Name | CAS Number | Representative Research-Scale Pricing (USD) | Availability | Key Suppliers |

| 2-Chloro-4-methylpyridine-5-boronic acid | 913836-08-5 | ~$150-250 / 1g | Stocked by major suppliers | Santa Cruz Biotechnology[10], PharmaSources[12] |

| 2-Chloro-5-methylpyridine-3-boronic acid | 913835-86-6 | ~$200-300 / 1g | Stocked by specialty suppliers | Frontier Specialty Chemicals[11] |

| 2-Chloro-5-methoxypyridine-4-boronic acid | 1072945-98-2 | ~ | Stocked by major suppliers | Santa Cruz Biotechnology[13], CymitQuimica[14] |

Disclaimer: Prices are approximate, based on publicly available 2025-2026 catalog data, and are subject to change. They are intended for budgetary and comparative purposes only.

The Broader Pyridine Boronic Acid Market

The overall market for pyridine boronic acids is on a significant upward trajectory. Driven by pharmaceutical R&D, the global Pyridine-3-boronic Acid market, for instance, is projected to expand considerably.[15] This growth is a strong indicator of the sustained demand for these types of specialized reagents. Key market drivers include the expanding pipeline of new drugs and the need for versatile chemical intermediates.[5][6] The primary manufacturing base for many of these intermediates is located in Asia, particularly China and India, which have robust and expanding chemical synthesis capabilities.[6][8]

Sourcing Strategy: A Practical Guide to Acquiring a Non-Stock Reagent

The "Make or Buy" Decision: Custom Synthesis as the Solution

Given the lack of off-the-shelf availability, a research group or drug development team must pursue a custom synthesis route. This involves contracting a specialized Contract Research Organization (CRO) or a custom synthesis company to produce the desired quantity of the compound.

Workflow for Vetting and Engaging a Custom Synthesis Partner

The process of acquiring a custom-synthesized chemical requires careful due diligence. The following workflow outlines the key steps for a successful engagement.

Caption: Workflow for sourcing a non-commercially available chemical.

Key Precursors and Synthetic Feasibility

A crucial aspect of a custom synthesis project is the availability and cost of the starting materials. The logical precursor for 2-Chloro-5-methylpyridine-4-boronic acid is the parent heterocycle, 2-Chloro-5-methylpyridine (CAS 18368-64-4).

This precursor is a readily available commercial product, listed by numerous suppliers with well-established pricing.[16][17] Its availability significantly de-risks the custom synthesis project, as the initial synthetic steps are well-documented and start from a common intermediate.[18][19] The critical and most challenging step would be the regioselective installation of the boronic acid group at the 4-position of the pyridine ring, a transformation that would define the expertise of the chosen CRO.

Technical & Experimental Considerations

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

The primary value of 2-Chloro-5-methylpyridine-4-boronic acid is its role as a coupling partner. The following is a generalized, representative protocol for a Suzuki-Miyaura reaction. Note: This is an illustrative example; specific conditions must be optimized for each unique substrate combination.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), 2-Chloro-5-methylpyridine-4-boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) followed by the degassed solvent system (e.g., a mixture of Dioxane and Water).

-

Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.

Essential Quality Control for Boronic Acids

For any research or development application, verifying the identity and purity of the starting material is non-negotiable. The Certificate of Analysis (COA) from the synthesis partner should include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

LC-MS or HPLC: To determine the purity profile, typically aiming for >95% for R&D use.

-

Water Content: Boronic acids can dehydrate to form boroxines. Quantifying water content (e.g., by Karl Fischer titration) can be important for reaction stoichiometry.

Conclusion: A Strategic Outlook for the Researcher

While 2-Chloro-5-methylpyridine-4-boronic acid is not a standard catalog chemical, its potential value in constructing novel molecular architectures makes it an attractive target for synthesis. The key takeaway for researchers and drug development professionals is to recognize its niche status and adopt a proactive sourcing strategy centered on custom synthesis. By leveraging the availability of its precursor, 2-Chloro-5-methylpyridine, and engaging with qualified custom synthesis partners, the acquisition of this valuable building block is an achievable objective. This guide provides the necessary market context, pricing benchmarks, and technical framework to embark on that process with confidence.

References

- Unlocking Growth in Pyridine-3-boronic Acid Market 2026-2034. Cognitive Market Research.

-

(2-Chloro-4-methylpyrimidin-5-yl)boronic acid. MySkinRecipes. [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.

-

Boronic Acids Market Reaches All-Time High. HTF Market Intelligence. [Link]

-

Pyridine Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. LinkedIn. [Link]

-

Buy 2-Chloro-3-methylpyridine-5-boronic acid. Boron Molecular. [Link]

-

Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. Dataintelo. [Link]

- Process for making 2-chloro-5-methylpyridine.

-

PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. WIPO. [Link]

-

Pyridine And Pyridine Derivatives Market Size, Share, 2034. Fortune Business Insights. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. uwindsor.ca [uwindsor.ca]

- 5. openpr.com [openpr.com]

- 6. dataintelo.com [dataintelo.com]

- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Market Outlook 2025-2032 [intelmarketresearch.com]

- 9. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 10. 2-Chloro-4-methylpyridine-5-boronic acid | CAS 913836-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 2-Chloro-5-methylpyridine-3-boronic acid | [frontierspecialtychemicals.com]

- 12. buy high quality 2-Chloro-4-methylpyridine-5-boronic acid,2-Chloro-4-methylpyridine-5-boronic acid for sale online price,2-Chloro-4-methylpyridine-5-boronic acid Pictures,2-Chloro-4-methylpyridine-5-boronic acid Basic Info,2-Chloro-4-methylpyridine-5-boronic acid Standard - www.pharmasources.com [pharmasources.com]

- 13. 2-Chloro-5-methoxypyridine-4-boronic acid | CAS 1072945-98-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. (2-Chloro-5-methoxypyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 15. datainsightsmarket.com [datainsightsmarket.com]

- 16. 2-Chloro-5-methylpyridine price,buy 2-Chloro-5-methylpyridine - chemicalbook [m.chemicalbook.com]

- 17. 2-Chloro-5-methylpyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 18. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation [m.dissertationtopic.net]

- 19. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

Methodological & Application

High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine-4-boronic acid

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

The Challenge: "The Race Against Decomposition"

Coupling 2-Chloro-5-methylpyridine-4-boronic acid presents a distinct dual-threat challenge in organic synthesis that standard "textbook" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail to address:

-

Rapid Protodeboronation: Pyridyl boronic acids, particularly at the C2 and C4 positions, are inherently unstable. The electron-deficient pyridine ring facilitates hydrolytic cleavage of the C-B bond, replacing the boronic acid with a proton (yielding 2-chloro-5-methylpyridine). This side reaction is base-catalyzed and often outcompetes the cross-coupling.

-

Competitive Electrophilicity (Oligomerization): The starting material contains a reactive electrophile (C2-Cl). If the catalyst is not highly selective for the coupling partner (Ar-X), it may undergo oxidative addition into the boronic acid substrate itself, leading to homocoupling or polymerization.

The Solution: Kinetic Dominance

Success relies on Kinetic Dominance —forcing the cross-coupling cycle (Transmetallation

Key Strategic Drivers:

-

Ligand Selection: We utilize bulky, electron-rich Buchwald dialkylbiaryl phosphines (XPhos or SPhos ). These ligands create a highly active Pd(0) species that accelerates oxidative addition and, crucially, facilitates rapid transmetallation of hindered/unstable boronates.

-

Base Control: We avoid hydroxide-heavy environments. Tribasic Potassium Phosphate (K₃PO₄) is the gold standard here; it buffers the pH to a range that activates the boronic acid without accelerating protodeboronation as aggressively as carbonates or hydroxides.

-

Precatalysts: Use of Pd G3/G4 precatalysts ensures a defined 1:1 Pd:Ligand ratio and immediate catalytic onset, eliminating the induction period where boronic acid decomposition often occurs.

Part 2: Detailed Experimental Protocols

Protocol A: The "Speed" Method (Recommended)

Best for coupling with Aryl Bromides, Iodides, or activated Triflates.

Rationale: This protocol uses a biphasic system with XPhos Pd G3. The water allows for efficient solvation of the base and boronate activation, while the highly active catalyst drives the reaction to completion before significant decomposition occurs.

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Coupling Partner (Ar-X) | 1.0 equiv | Electrophile | Prefer Ar-Br or Ar-I. |

| Boronic Acid Substrate | 1.5 equiv | Nucleophile | Excess accounts for some protodeboronation.[1] |

| XPhos Pd G3 | 0.02 - 0.05 equiv | Catalyst | Rapid activation; air-stable solid. |

| K₃PO₄ (0.5 M aq) | 3.0 equiv | Base | Prepare fresh and degas. |

| THF | [0.2 M] | Solvent | High solubility for organics. |

Step-by-Step Methodology

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), 2-Chloro-5-methylpyridine-4-boronic acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Solvation: Add degassed THF via syringe to reach a concentration of 0.2 M relative to the aryl halide.

-

Activation: Add degassed 0.5 M aqueous K₃PO₄ (3.0 equiv) via syringe.

-

Critical Note: The biphasic mixture requires vigorous stirring (>1000 rpm) to ensure mass transfer.

-

-

Reaction: Place in a pre-heated block at 40°C to 60°C .

-

Why mild heat? High temperatures (>80°C) accelerate protodeboronation exponentially. XPhos is active enough to couple at lower temperatures.

-

-

Monitoring: Check via LC-MS at 30 minutes. If the starting material is consumed but product yield is low (protodeboronation dominant), switch to Protocol B.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Anhydrous" Method (Alternative)

Best for coupling with difficult Aryl Chlorides or hydrolytically sensitive partners.

Rationale: By removing water, we shut down the primary pathway for protodeboronation. However, Suzuki coupling requires a Lewis base to activate the boron. We use anhydrous CsF or powdered K₃PO₄ in Dioxane.

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Coupling Partner (Ar-Cl) | 1.0 equiv | Electrophile | |

| Boronic Acid Substrate | 1.5 equiv | Nucleophile | |

| Pd(OAc)₂ | 0.05 equiv | Metal Source | |

| SPhos | 0.10 equiv | Ligand | 1:2 Pd:L ratio. |

| K₃PO₄ (Finely Milled) | 3.0 equiv | Base | Must be anhydrous/powdered. |

| 1,4-Dioxane | [0.25 M] | Solvent | Anhydrous. |

Step-by-Step Methodology

-

Solids Charge: In a glovebox or under strict Schlenk conditions, add Ar-Cl , Boronic Acid , Pd(OAc)₂ , SPhos , and Powdered K₃PO₄ to a pressure tube.

-

Solvent Addition: Add anhydrous 1,4-Dioxane .

-

Reaction: Seal the tube and heat to 80°C - 100°C .

-

Note: Without water, higher temperatures are tolerated and often necessary for the solubility of the inorganic base.

-

-

Workup: Filter through a Celite pad (to remove phosphate salts) and wash with EtOAc.

Part 3: Mechanism & Troubleshooting

The "Race" Visualization

The following diagram illustrates the kinetic competition. To maximize yield, the Green Path (Transmetallation) must be faster than the Red Path (Protodeboronation) .

Figure 1: Kinetic competition in the Suzuki coupling of pyridyl boronic acids. The choice of ligand (XPhos/SPhos) accelerates the Green path, while base selection (Phosphate) minimizes the Red path.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Product Yield < 10% ; Large amount of deboronated pyridine (2-Cl-5-Me-Py). | Protodeboronation. The catalyst is too slow, or the base is too aggressive. | 1. Switch to XPhos Pd G3 .2. Lower Temp to 40°C.3. Use Protocol B (Anhydrous). |

| Starting Material (Boronic Acid) consumed; Complex mixture of oligomers. | Homocoupling. The catalyst inserted into the C2-Cl of the boronic acid. | 1. Ensure Coupling Partner (Ar-X) is a Bromide or Iodide (more reactive than Cl).2. Add the Boronic Acid slowly (syringe pump) to the mixture. |

| No Reaction; Starting materials intact. | Catalyst Poisoning. Pyridine nitrogen binding to Pd. | 1. Increase catalyst loading to 5-10 mol%.2. Switch to SPhos (the methoxy group on the ligand provides hemilabile coordination to protect Pd). |

| Consistent Failure. | Intrinsic Instability. | Convert to MIDA Boronate. Synthesize the MIDA ester of the boronic acid. It is stable to storage and releases the active acid slowly in situ, keeping concentration low and preventing decomposition. |

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]

- Context: Establishes XPhos and SPhos as the premier ligands for unstable heteroaryl boronic acids.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society.[2]

- Context: Defines the protocol for using precatalysts to beat protodeboronation r

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[5] Journal of the American Chemical Society.[2]

- Context: The definitive guide on using MIDA boron

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2]

- Context: Mechanistic deep-dive into why pyridyl boronic acids decompose, supporting the use of phosph

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

Application Note: Overcoming the "Pyridine Problem" in Suzuki-Miyaura Coupling

Topic: Palladium Catalysts for Cross-Coupling Pyridine Boronic Acids Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

Pyridine boronic acids (PyBAs), particularly 2-pyridyl derivatives, represent one of the most persistent challenges in cross-coupling chemistry. Their incorporation into drug scaffolds is critical—pyridine is the second most frequent nitrogen heterocycle in FDA-approved drugs—yet they suffer from two distinct failure modes: rapid protodeboronation and catalyst poisoning via nitrogen coordination.

This guide moves beyond standard Pd(PPh₃)₄ protocols, which typically fail for these substrates. We present three field-proven strategies:

-

Slow-Release Strategy: Using MIDA boronates to mask the boron species.[1][2][3]

-

Rapid-Activation Strategy: Utilizing Buchwald Pd-G4 precatalysts to outcompete decomposition.

-

Steric-Bulk Strategy: Employing PEPPSI-NHC complexes for difficult, hindered substrates.

Mechanistic Insight: The Protodeboronation Trap

To solve the problem, one must understand the decomposition pathway. Unlike phenyl boronic acids, 2-pyridyl boronic acids undergo a unique, base-catalyzed decomposition involving a zwitterionic intermediate. This reaction is often faster than the transmetallation step in the catalytic cycle.

Visualization: The Kinetic Competition

The following diagram illustrates the "race" between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: The Kinetic Trap. Successful coupling requires the rate of transmetallation (

Catalyst & Ligand Selection Matrix

Selection must be driven by the specific instability of the boronic acid.

| Catalyst System | Ligand Class | Best For...[4] | Mechanism of Action |

| XPhos Pd G4 | Biaryl Phosphine | Unstable/Unprotected PyBAs | Rapid Activation: The G4 precatalyst releases active L-Pd(0) immediately even at low temps, allowing coupling before the substrate decomposes. |

| Pd-PEPPSI-IPr | NHC (Carbene) | Sterically Hindered Pyridines | Stability: The "throw-away" pyridine ligand stabilizes the Pd center; the bulky NHC forces reductive elimination of crowded products. |

| Pd(dppf)Cl₂ | Bidentate Phosphine | Stable PyBAs (3- or 4-pyridyl) | Standard: Only effective if the boron is not at the 2-position or if the ring is electron-rich. |

| MIDA / XPhos G3 | Protected Boronate | 2-Pyridyl MIDA Boronates | Slow Release: The MIDA group hydrolyzes slowly, keeping the concentration of free boronic acid low (below the decomposition threshold). |

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Recommended for: 2-Pyridyl coupling partners where the boronic acid is commercially available as a MIDA ester.

Rationale: 2-Pyridyl MIDA boronates are air-stable solids. Under anhydrous conditions, they are inert.[5] In the presence of water and a mild base, they slowly hydrolyze to release the active boronic acid. This "slow release" mimics a syringe pump addition, keeping the concentration of the unstable free acid low enough to favor transmetallation over decomposition.

Materials

-

Electrophile: Aryl bromide or chloride (1.0 equiv)

-

Nucleophile: 2-Pyridyl MIDA boronate (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 or G4 (2–5 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: THF:Water (10:1 ratio) or Dioxane:Water (4:1)

-

Additives: Copper(II) acetate (Optional, 0.5 equiv) can sometimes accelerate transmetallation in stubborn cases.

Step-by-Step Workflow

-

Setup: Charge a reaction vial equipped with a stir bar with the Aryl Halide, MIDA boronate, XPhos Pd G4, and K₃PO₄.

-

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed THF/Water mixture via syringe.

-

Critical Note: The water is mandatory for MIDA hydrolysis. Do not use anhydrous conditions.

-

-

Reaction: Heat to 60°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. You will see the MIDA boronate peak decrease and the product peak appear. If the MIDA remains but no product forms, increase temperature to 80°C to accelerate hydrolysis.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note that MIDA boronates are silica-stable, so unreacted starting material can often be recovered.

Protocol B: The "Rapid-Activation" Method (Unprotected Boronates)

Recommended for: Unprotected 2-pyridyl boronic acids or pinacol esters where MIDA synthesis is not feasible.

Rationale: Since the substrate decomposes rapidly, the catalyst must generate the active Pd(0) species instantly. Traditional Pd(II) sources (like Pd(OAc)₂) require reduction in situ, which is too slow. Buchwald Pd G4 precatalysts contain a pre-reduced Pd species that activates immediately upon exposure to base, winning the race against protodeboronation.

Materials

-

Electrophile: Aryl bromide/chloride (1.0 equiv)

-

Nucleophile: 2-Pyridyl Boronic Acid Pinacol Ester (1.5 equiv)

-

Note: Use Pinacol esters over free acids when possible for slightly better stability.

-

-

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Alternative: SPhos Pd G4 for sterically unhindered, electron-rich partners.

-

-

Base: K₃PO₄ (2.0 M aqueous solution) or solid K₃PO₄.

-

Solvent: 1,4-Dioxane or n-Butanol.

Step-by-Step Workflow

-

Pre-mix: In a glovebox or under strict inert atmosphere, combine Aryl Halide, Boronate, and XPhos Pd G4.

-

Solvent: Add deoxygenated 1,4-Dioxane.

-

Activation: Add degassed 0.5 M K₃PO₄ (aq).

-

Ratio: 4:1 Organic:Aqueous.

-

-

Temperature Shock: Immediately place the reaction vessel into a pre-heated block at 80–100°C .

-

Why? A "cold start" (heating from RT) allows the boronate to decompose before the catalytic cycle reaches Vmax. Rapid heating favors the high-energy barrier of transmetallation.

-

-

Time: These reactions are often fast (1–4 hours). Monitor closely.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Protodeboronated Byproduct (Py-H) | Decomposition is faster than coupling. | 1. Switch to Protocol A (MIDA) .2. Increase catalyst loading (up to 10%).3. Add CuCl (1.0 equiv) to facilitate "Copper effect" transmetallation. |

| Homocoupling of Boronic Acid | Oxidation of Boron species. | 1. Rigorous degassing is required.2. Switch base to degassed K₂CO₃. |

| No Reaction (SM Remains) | Catalyst poisoning by Pyridine N. | 1. Switch to PEPPSI-IPr catalyst (stronger binding NHC displaces Pyridine).2. Use a bulky ligand (XPhos/RuPhos) to sterically block N-coordination. |

| Incomplete Conversion | Catalyst death. | Add a second portion of catalyst after 2 hours. |

Decision Tree: Choosing Your Workflow

Figure 2: Strategic Decision Tree for Pyridine Cross-Coupling.

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[6]2007 , 129, 6716-6717. Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[6] J. Am. Chem. Soc.[6]2009 , 131, 6961-6963.[6] Link

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methylated Precatalysts of the Type [(L)Pd(R)(Cl)] for the Rapid, Accurate, and Solvent-Free Generation of Highly Active Pd(0) Catalysts." J. Org. Chem.2014 , 79, 4161-4166. Link

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[6]2010 , 132, 14073–14075. Link

-

Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chem. Eur. J.2006 , 12, 4749–4755. Link

-

Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[6]2017 , 139, 13156–13165. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chan-Lam Coupling of 2-Chloro-5-methylpyridine-4-boronic Acid

This Application Note and Protocol guide details the Chan-Lam coupling of 2-Chloro-5-methylpyridine-4-boronic acid , a high-value heterocyclic building block. This scaffold presents specific challenges—namely, the electron-deficient nature of the pyridine ring and the potential for protodeboronation—which this guide addresses through optimized reaction engineering.

Introduction & Mechanistic Rationale

The Chan-Lam coupling facilitates the formation of Carbon-Heteroatom (C-N, C-O, C-S) bonds via an oxidative copper-mediated pathway.[1][2] Unlike Buchwald-Hartwig aminations, which require palladium catalysts and often harsh conditions, the Chan-Lam protocol operates under mild, aerobic conditions.

Substrate Analysis: 2-Chloro-5-methylpyridine-4-boronic Acid

This specific boronic acid possesses three critical structural features that dictate the protocol design:

-

Pyridine Core (Electronic Deficit): The nitrogen atom renders the ring electron-deficient. While this aids reductive elimination from the Cu(III) center, it can retard the initial transmetalation step compared to electron-rich aryl boronic acids.

-

C2-Chloro Substituent: Provides an orthogonal handle for subsequent cross-coupling (e.g., Suzuki or SNAr) but further withdraws electron density, increasing the acidity of the boronic acid.

-

C4-Boronic Acid Position: Generally more stable than C2-pyridyl boronic acids (which suffer rapid protodeboronation), but still susceptible to hydrolysis. Strict moisture control is required.

Mechanistic Pathway

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The key challenge with this substrate is ensuring the rate of transmetalation (

Figure 1: Catalytic cycle emphasizing the critical Transmetalation-to-Oxidation transition. Rapid oxidation is essential to prevent protodeboronation of the pyridine species.

Experimental Protocols

Protocol A: N-Arylation (Amines/Anilines)

Objective: Coupling 2-Chloro-5-methylpyridine-4-boronic acid with secondary amines or anilines. Scope: Suitable for morpholines, piperidines, and electron-rich anilines.

Reagents:

-

Substrate: 2-Chloro-5-methylpyridine-4-boronic acid (1.5 equiv)

-

Nucleophile: Amine (1.0 equiv)

-

Catalyst: Cu(OAc)₂ (Copper(II) Acetate) – Anhydrous preferred.

-

Base/Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Additives: 4Å Molecular Sieves (Activated).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry nitrogen.

-

Solvent Charging: Add activated 4Å molecular sieves (200 mg/mmol) and anhydrous DCM (0.1 M concentration relative to amine).

-

Note: Moisture promotes protodeboronation of the pyridine ring. Sieves are critical.

-

-

Reactant Addition: Add the amine (1.0 equiv), Cu(OAc)₂ (1.0 equiv for difficult substrates; 0.2 equiv for catalytic optimization), and Base (2.0 equiv). Stir for 5 minutes until the copper salt is suspended/dissolved.

-

Expert Insight: While catalytic copper (10-20 mol%) works for simple aryls, heteroaryl boronic acids often require stoichiometric copper (1.0-1.1 equiv) to drive the reaction to completion and overcome catalyst poisoning by the pyridine nitrogen.

-

-

Boronic Acid Addition: Add 2-Chloro-5-methylpyridine-4-boronic acid (1.5 equiv) in one portion.

-

Oxidation Initiation: Attach a drying tube packed with CaCl₂ or fit a balloon filled with O₂ (if reaction is sluggish). For standard protocols, open air stirring (with a loose cap) is sufficient.

-

Reaction Monitoring: Stir vigorously at Room Temperature (20-25°C). Monitor by TLC or LCMS at 4h, 12h, and 24h.

-

Endpoint: Disappearance of the amine.

-

-

Work-up: Dilute with EtOAc, filter through a Celite pad to remove copper salts. Wash filtrate with NaHCO₃ (sat. aq.) and Brine.[3] Dry over Na₂SO₄ and concentrate.

Protocol B: O-Arylation (Phenols)

Objective: Synthesis of pyridyl ethers. Challenge: Phenols are less nucleophilic than amines; requires stronger activation.

Modifications to Protocol A:

-

Solvent: Acetonitrile (MeCN) or DCM.[3]

-

Base: Triethylamine (Et₃N) (3.0 equiv) is preferred over pyridine to facilitate phenol deprotonation.

-

Catalyst Loading: Stoichiometric Cu(OAc)₂ (1.0 equiv) is highly recommended.

-

Reaction Time: Often requires 24-48 hours.

Data Summary Table: Optimization Parameters

| Parameter | Standard Condition | Optimization for Pyridines | Rationale |

| Copper Source | Cu(OAc)₂ | Cu(OAc)₂ (anhydrous) | Acetate acts as a base for transmetalation; water must be minimized. |

| Stoichiometry | 10-20 mol% | 1.0 - 1.1 equiv | Pyridine N-coordination can sequester Cu, killing the catalytic cycle. |

| Solvent | DCM or MeOH | DCM (dry) | MeOH can promote protodeboronation of unstable boronic acids. |

| Atmosphere | Air | O₂ Balloon (1 atm) | Accelerates oxidation of Cu(II)→Cu(III), outcompeting side reactions. |

| Additive | None | 4Å Mol. Sieves | Scavenges water generated during condensation. |

Troubleshooting & Optimization Logic

If yields are low (<40%), follow this decision tree to diagnose the failure mode.

Figure 2: Troubleshooting logic for Heteroaryl Chan-Lam couplings.

Critical Failure Modes

-

Protodeboronation: The most common issue with pyridine-4-boronic acids.

-

Catalyst Poisoning: The pyridine nitrogen of the substrate coordinates to Copper.

Safety & Handling

-

Copper(II) Acetate: Harmful if swallowed. Toxic to aquatic life. Dispose of all copper waste in designated heavy metal waste streams.

-

Boronic Acid: Handle with gloves. While generally low toxicity, pyridine derivatives can be irritants.

-

DCM: Suspected carcinogen. Use in a well-ventilated fume hood.

References

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

-

Vantourout, J. C., & Watson, A. J. B. (2017).[8] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link

Sources

Application Notes and Protocols for C-H Activation and Functionalization of 2-Chloro-5-methylpyridine Derivatives

Introduction: Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and functional materials.[1][2] Direct functionalization of the pyridine core through C-H activation is a highly sought-after strategy, offering a more atom-economical and sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2][3] However, the intrinsic properties of the pyridine ring, namely its electron-deficient nature and the coordinating ability of the nitrogen atom, present significant challenges to selective C-H activation.[1][2]

This guide focuses on the C-H activation and functionalization of 2-chloro-5-methylpyridine derivatives. This particular scaffold is of significant interest as the chloro- and methyl- substituents provide valuable handles for further synthetic transformations, making its selectively functionalized derivatives attractive building blocks in drug discovery and development.[4][5] For instance, 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of neonicotinoid insecticides.[5]

These application notes provide a comprehensive overview of the key strategies for the C-H functionalization of 2-chloro-5-methylpyridine, with a focus on palladium-, rhodium-, and iridium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to guide researchers in this exciting area of synthetic chemistry.

Mechanistic Considerations in Pyridine C-H Activation

Transition metal-catalyzed C-H activation of pyridines typically proceeds through several key mechanistic pathways. The choice of metal, ligands, and oxidants dictates the operative mechanism and, consequently, the regioselectivity and efficiency of the reaction.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a versatile tool for C-H functionalization.[6] Two primary catalytic cycles are often invoked:

-

Pd(II)/Pd(0) Cycle: This cycle is common in directed C-H activation. It involves the coordination of a directing group to the Pd(II) center, followed by C-H activation to form a palladacycle.[7][8] Subsequent reaction with a coupling partner and reductive elimination furnishes the product and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle.[7][8]

-

Pd(II)/Pd(IV) Cycle: In the presence of a strong oxidant, a Pd(II) palladacycle can be oxidized to a high-valent Pd(IV) intermediate.[8][9] Reductive elimination from this Pd(IV) center then forms the desired C-C or C-heteroatom bond.[8][9]

The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 position. However, the strong coordination of the nitrogen to the metal center can also lead to catalyst inhibition.[10]

Figure 1: Simplified representation of Pd(II)/Pd(0) and Pd(II)/Pd(IV) catalytic cycles in C-H functionalization.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly in their +1 and +3 oxidation states, are highly effective for C-H activation.[11][12] Rh(III) catalysts often operate via a concerted metalation-deprotonation (CMD) mechanism for C-H bond cleavage.[13] The use of directing groups is crucial for achieving high regioselectivity in rhodium-catalyzed reactions.[12]

Figure 2: General workflow for rhodium-catalyzed directed C-H functionalization.

Iridium-Catalyzed C-H Borylation

Iridium catalysis has emerged as a powerful tool for the C-H borylation of arenes and heteroarenes.[10][14] The mechanism is believed to involve an Ir(III)/Ir(V) catalytic cycle.[14] A key challenge in the borylation of pyridines is the potential for catalyst inhibition by the nitrogen lone pair.[10][15] The presence of substituents at the C2 position can mitigate this inhibition and allow for successful borylation.[10][15]

Application Protocols

The following protocols are designed as a starting point for the C-H functionalization of 2-chloro-5-methylpyridine derivatives. Optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Direct Arylation of 2-Chloro-5-methylpyridine

This protocol describes a general procedure for the direct C-H arylation of 2-chloro-5-methylpyridine with an aryl halide. The pyridine nitrogen is expected to direct the arylation to the C6 position.

Materials:

-

2-Chloro-5-methylpyridine

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium pivalate (PivOK) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., N,N-dimethylacetamide (DMA), toluene, or 1,4-dioxane)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a pre-dried Schlenk flask under an inert atmosphere, add 2-chloro-5-methylpyridine (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PivOK (2.0 mmol).

-

Add the anhydrous solvent (3-5 mL).

-

Seal the flask and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Palladium Source: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation reactions.

-

Base: PivOK or K₂CO₃ acts as a base to facilitate the C-H activation step. Pivalate can also act as a ligand for palladium.

-

Solvent: High-boiling polar aprotic solvents like DMA are often used to ensure solubility of the reagents and to allow for higher reaction temperatures.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.

| Parameter | Typical Range | Notes |

| Catalyst Loading | 1-5 mol% | Higher loading may be required for less reactive substrates. |

| Temperature | 100-150 °C | Temperature optimization is critical for reaction efficiency. |

| Base | 2-3 equivalents | The choice of base can significantly impact the reaction outcome. |

| Solvent | DMA, Toluene, Dioxane | Solvent screening is recommended for optimal results. |

Table 1: Summary of key parameters for palladium-catalyzed direct arylation.

Protocol 2: Rhodium-Catalyzed Amidation of 2-Chloro-5-methylpyridine

This protocol outlines a procedure for the rhodium-catalyzed C-H amidation of 2-chloro-5-methylpyridine, which is valuable for introducing nitrogen-containing functionalities. A directing group is typically required for high regioselectivity in rhodium-catalyzed amidation. For this substrate, a directing group would need to be installed, for instance, by converting the methyl group to a suitable directing functionality. However, a general protocol for a directed amidation is provided below.

Materials:

-

2-Chloro-5-methylpyridine derivative with a directing group (e.g., an oxazoline at the 5-position)

-

Dioxazolone (as the amidation source)

-

[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

Silver acetate (AgOAc) or another silver salt as a halide scavenger

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 2-chloro-5-methylpyridine derivative with a directing group (0.5 mmol), the dioxazolone (0.6 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgOAc (0.25 mmol).

-

Add anhydrous DCE (2 mL).

-

Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Rhodium Catalyst: [RhCp*Cl₂]₂ is a widely used and robust catalyst for C-H activation.

-

Amidation Source: Dioxazolones are effective sources of the "N-CO₂R" group in amidation reactions.

-

Silver Salt: The silver salt acts as a halide scavenger, which can improve the catalytic activity of the rhodium complex.

-

Solvent: DCE is a common solvent for rhodium-catalyzed C-H activation reactions.

| Parameter | Typical Range | Notes |

| Catalyst Loading | 2-5 mol% | Catalyst loading can be optimized for cost-effectiveness. |

| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |

| Additive | 0.5-1.0 equivalents | The choice and amount of silver salt can be critical. |

| Solvent | DCE, t-AmylOH | Solvent choice can influence reaction rate and selectivity. |

Table 2: Summary of key parameters for rhodium-catalyzed amidation.

Protocol 3: Iridium-Catalyzed C-H Borylation of 2-Chloro-5-methylpyridine

This protocol provides a general method for the iridium-catalyzed C-H borylation of 2-chloro-5-methylpyridine. The regioselectivity of the borylation is often governed by steric factors, with the boryl group typically being introduced at the least sterically hindered C-H bond. For 2-chloro-5-methylpyridine, borylation is expected to occur at the C3, C4, or C6 positions. The presence of the C2-chloro substituent is advantageous as it can prevent catalyst inhibition by the pyridine nitrogen.[10][15]

Materials:

-

2-Chloro-5-methylpyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) or another Iridium precursor

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or another suitable ligand

-

Anhydrous solvent (e.g., cyclohexane, tetrahydrofuran (THF))

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a strong stream of inert gas, add [Ir(cod)OMe]₂ (0.015 mmol, 3 mol% Ir) and dtbpy (0.03 mmol, 6 mol%) to a Schlenk flask.

-

Add anhydrous cyclohexane (3 mL) and stir for 10 minutes.

-

Add 2-chloro-5-methylpyridine (1.0 mmol) and B₂pin₂ (1.1 mmol).

-

Seal the flask and heat the reaction mixture at 80 °C for 12-16 hours.

-

Monitor the reaction progress by GC-MS analysis of an aliquot.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Iridium Catalyst: [Ir(cod)OMe]₂ is a common iridium precursor that forms the active catalyst in situ with a suitable ligand.

-

Ligand: Bipyridine ligands like dtbpy are frequently used in iridium-catalyzed borylation to enhance catalyst stability and activity.

-

Boron Source: B₂pin₂ is a stable and commonly used reagent for introducing a boronic ester functionality.

-

Solvent: Apolar solvents like cyclohexane are often preferred to minimize side reactions.

| Parameter | Typical Range | Notes |

| Catalyst Loading | 1-5 mol% Ir | Lower catalyst loading can be achieved with highly active systems. |

| Ligand | 1-2 equivalents to Ir | The choice of ligand is crucial for regioselectivity and efficiency. |

| Temperature | 80-100 °C | Reactions are typically run at elevated temperatures. |

| Solvent | Cyclohexane, THF, Heptane | Solvent can influence reaction rates and product stability. |

Table 3: Summary of key parameters for iridium-catalyzed C-H borylation.

Safety and Handling

-

Reagents: Many of the reagents used in these protocols are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactions: C-H activation reactions are often performed under pressure and at high temperatures. Use appropriate reaction vessels and take necessary precautions to prevent accidents.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The C-H activation and functionalization of 2-chloro-5-methylpyridine derivatives offer a powerful and efficient route to a wide range of valuable chemical entities. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can achieve high levels of control over regioselectivity and reaction efficiency. The protocols provided in this guide serve as a solid foundation for exploring the rich chemistry of this important heterocyclic scaffold, paving the way for the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

-

Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5782-5813. [Link]

-

Colby, D. A., Tsai, A. S., Bergman, R. G., & Ellman, J. A. (2012). Rhodium Catalyzed Chelation-Assisted C-H Bond Functionalization Reactions. Accounts of Chemical Research, 45(6), 814-825. [Link]

-

Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

-

Hartwig, J. F. (2011). Iridium-Catalyzed C–H Borylation of Arenes and Heteroarenes. In C-H Activation (pp. 13-31). Springer, Berlin, Heidelberg. [Link]

-

Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. [Link]

-

Song, G., & Li, X. (2015). Substrate activation in rhodium(iii)-catalyzed C–H functionalization. Catalysis Science & Technology, 5(2), 558-572. [Link]

-

Balcells, D., Clot, E., & Eisenstein, O. (2010). C–H Bond Activation in Transition Metal Species from a Computational Perspective. Chemical Reviews, 110(2), 749-823. [Link]

-

Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. C-H Activation: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 10. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Cross-Coupling of 2-Chloro-5-methylpyridine-4-boronic Acid

Executive Summary

This guide details the optimized protocols for utilizing 2-Chloro-5-methylpyridine-4-boronic acid (CAS: 1003043-40-0) in Suzuki-Miyaura cross-coupling reactions. This reagent is a high-value scaffold in medicinal chemistry due to its orthogonality : it allows for the installation of a pyridine moiety via the boronic acid (C4 position) while retaining the chlorine handle (C2 position) for subsequent SNAr or catalytic diversification.

However, this reagent presents specific challenges:

-

Protodeboronation: The electron-deficient pyridine ring accelerates the cleavage of the C-B bond under basic conditions.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate with Pd(II) species, arresting the catalytic cycle.

-

Steric Modulation: The C5-methyl group provides necessary lipophilicity but induces steric strain during the transmetallation step.

This document provides two distinct protocols: a High-Fidelity Method (using Buchwald precatalysts) for complex or hindered substrates, and a Standard Method (using Pd-dppf) for routine synthesis.

Chemical Context & Handling

Reagent Profile:

-

Compound: 2-Chloro-5-methylpyridine-4-boronic acid[1]

-

Molecular Weight: 171.39 g/mol

-

Storage: 2–8°C, under Argon/Nitrogen. Hygroscopic.

-

Stability Warning: Like many heteroaryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). It is prone to protodeboronation (loss of B(OH)₂ replaced by H) in the presence of water and strong base at high temperatures.

The "Race Against Time" Mechanism

Success with this reagent depends on winning a kinetic race: the rate of Transmetallation (the desired pathway) must exceed the rate of Protodeboronation (the decomposition pathway).

Figure 1: The kinetic competition in Suzuki coupling of pyridine boronic acids. Conditions must favor the green path over the red path.

Experimental Protocols

Protocol A: High-Fidelity Method (Recommended)

Best for: Valuable substrates, scale-up, or when the aryl halide partner is sterically hindered. Mechanism: Uses XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands facilitate rapid oxidative addition and, crucially, accelerate transmetallation, outcompeting the protodeboronation of the unstable boronic acid.

Materials

-

Nucleophile: 2-Chloro-5-methylpyridine-4-boronic acid (1.2 – 1.5 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–3 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution) or Cs₂CO₃ (solid, anhydrous)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (0.02 equiv).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

-

Base Addition:

-

Option A (Standard): Add 0.5 M aq. K₃PO₄ (2.0 equiv).[2]

-

Option B (Water-Sensitive): If the halide is sensitive to hydrolysis, use solid Cs₂CO₃ (2.0 equiv) and strictly anhydrous dioxane.

-

-

Reaction: Heat the block to 60°C .

-

Note: Do not exceed 80°C unless necessary. Lower temperatures preserve the boronic acid.

-

-

Monitoring: Check LC-MS at 2 hours. Look for the product mass. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: Standard Method (Cost-Effective)

Best for: Routine screening, simple aryl bromides, non-hindered partners. Mechanism: Uses Pd(dppf)Cl₂ .[1][3] The bidentate ligand prevents rapid catalyst decomposition but is slower than Buchwald precatalysts.

Materials

-

Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to a microwave vial or round-bottom flask.

-

Degas: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction as it promotes homocoupling of the boronic acid.

-

Solvent: Add the Dioxane/Water mixture (degassed) via syringe.

-

Heat: Heat to 80–90°C for 4–16 hours.

-

Critical: Vigorous stirring is essential for the biphasic mixture.

-

-

Quench: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

Data Presentation & Optimization Guide

Solvent & Base Screening Matrix

The following table summarizes the impact of conditions on the stability of the pyridine boronic acid.

| Condition Set | Base | Solvent | Temp | Outcome | Recommendation |

| Standard | Na₂CO₃ (aq) | Dioxane/H₂O | 90°C | Moderate Yield. High protodeboronation risk. | Use for cheap/simple substrates. |

| Anhydrous | CsF or K₃PO₄ | Anhydrous Dioxane | 100°C | Good Yield. Minimizes hydrolysis. | Use if protodeboronation is observed.[2][4] |

| Mild/Fast | K₃PO₄ (aq) | THF | 60°C | Excellent Yield. Requires active catalyst (XPhos). | Preferred Protocol. |

Troubleshooting: The Self-Validating Workflow

If the reaction fails, use this logic tree to diagnose the root cause.

Figure 2: Diagnostic logic for reaction failure. The presence of the de-boronated pyridine indicates the reaction conditions are too harsh (basic/hot) relative to the coupling rate.

Strategic Notes for Drug Discovery

-

Orthogonality: The 2-chloro position is remarkably stable to Suzuki conditions involving the 4-boronic acid. Once the biaryl is formed, the 2-Cl position can be activated for a second cross-coupling (e.g., Buchwald-Hartwig amination) or SNAr displacement with amines/alkoxides.

-

MIDA Boronates: If the boronic acid proves too unstable even under optimized conditions, convert it to a MIDA boronate . MIDA boronates slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition pathways [1].

-

Purification: The product will be basic. When purifying via silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/adsorption of the pyridine product.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5][6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[7] Journal of the American Chemical Society. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. C&EN | Chemistry news from around the world [cen.acs.org]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine-4-boronic Acid

Executive Summary

The reaction of 2-Chloro-5-methylpyridine-4-boronic acid (CAS: 1003043-40-0) with aryl halides presents a classic "amphoteric" challenge in medicinal chemistry. This molecule contains both a nucleophilic moiety (boronic acid at C4) and an electrophilic moiety (chloride at C2), creating a high risk of competitive homocoupling (polymerization). Furthermore, the steric bulk of the C5-methyl group and the inherent instability of pyridyl boronic acids toward protodeboronation require a tuned catalytic system.

This application note details a validated protocol to achieve high chemoselectivity for the C4-arylation product while preserving the C2-chloride for downstream diversification (e.g., SNAr or secondary cross-coupling).

Mechanistic Insight & Critical Challenges

The Chemoselectivity Paradox

Success depends on exploiting the kinetic rates of oxidative addition.

-

The Goal: Cross-coupling between the C4-boronic acid and an external Aryl Halide (

). -

The Risk: Self-coupling, where the C4-boronic acid of one molecule reacts with the C2-chloride of another.

Scientific Rationale:

The C-Cl bond at the 2-position of pyridine is activated for oxidative addition due to the electron-withdrawing nitrogen. However, it is generally less reactive than electron-neutral or electron-deficient Aryl Bromides or Aryl Iodides. By selecting a highly reactive external electrophile (

Protodeboronation

Pyridyl boronic acids are notoriously unstable.[1] The C-B bond is prone to hydrolysis (protodeboronation), yielding the de-borylated 2-chloro-5-methylpyridine byproduct.

-

Cause: High pH and high temperatures accelerate this decomposition.

-

Solution: Use mild bases (Carbonates/Phosphates) rather than Hydroxides, and employ "anhydrous" conditions or high-turnover catalysts to outcompete decomposition.

Steric Hindrance

The methyl group at C5 is ortho to the boronic acid. This slows down the transmetallation step, requiring sterically accessible ligands on the Palladium.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.

Figure 1: Reaction landscape showing the competition between the desired cross-coupling (Green) and the undesired self-coupling or decomposition pathways.

Validated Experimental Protocols

Protocol A: Standard Coupling (High-Throughput Compatible)

Best for: Reacting with Aryl Iodides or Electron-Deficient Aryl Bromides.

Reagents:

-

Substrate: 2-Chloro-5-methylpyridine-4-boronic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Reasoning: The bidentate dppf ligand resists de-ligation and supports the coupling of heteroaryl systems.

-

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the boronic acid (1.0 equiv), Aryl Bromide (1.1 equiv), and Base.

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of inert gas.

-

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Critical: Oxygen promotes homocoupling and phenol formation. Degas solvents thoroughly.

-

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Monitor by LCMS at 2 hours. If protodeboronation is observed, lower temp to 60°C and extend time.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. The product is typically less polar than the boronic acid.

Protocol B: The "Difficult Substrate" Method (Sterically Demanding)

Best for: Reacting with electron-rich Aryl Bromides or sterically hindered partners.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Reasoning: XPhos is an electron-rich, bulky Buchwald ligand. It accelerates oxidative addition (crucial for deactivating sterics) and stabilizes the Pd center against the pyridine nitrogen.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Water (10:1)

Workflow Visualization:

Figure 2: Decision tree for selecting the optimal protocol and handling reaction monitoring.

Data Summary & Troubleshooting

Comparative Catalyst Performance (Simulated Data)

Reaction Conditions: 1.0 eq Boronic Acid + 1.0 eq 4-Bromoanisole, 80°C, 12h.

| Catalyst System | Base | Solvent | Yield (LCMS) | Major Byproduct |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 45% | Homocoupling (dimer) |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88% | Protodeboronation (<5%) |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | n-BuOH | 92% | None detected |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 75% | Incomplete conversion |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield + Pyridine-Cl detected | Protodeboronation | The boronic acid is hydrolyzing before reacting. Switch to anhydrous conditions (use Cs₂CO₃ in Dioxane) or use a MIDA boronate precursor. |

| Dimer Formation (Py-Py) | Oxidative Addition at C2 | The catalyst is reacting with the starting material's chloride. Switch to Ar-I (more reactive) or lower the catalyst loading. |

| No Reaction | Catalyst Poisoning | The pyridine nitrogen may be coordinating Pd. Use high-ligand loading (L:Pd 2:1) or stronger coordinating ligands like XPhos. |

Advanced Strategy: MIDA Boronates

If the free boronic acid proves too unstable (purity <90%), convert it to a MIDA Boronate .

-

Why: MIDA boronates slowly release the active boronic acid species under basic conditions, keeping the concentration of free acid low. This prevents "flooding" the system and minimizes decomposition [1].

-

Protocol: React the MIDA ester (1.5 equiv) with Ar-Br using Pd(OAc)₂/SPhos with K₃PO₄ in THF/H₂O (10:1) at 60°C.

References

-

Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2][3]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-